molecular formula C18H24BrNO B13823214 [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide CAS No. 31065-89-1

[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide

Cat. No.: B13823214
CAS No.: 31065-89-1
M. Wt: 350.3 g/mol
InChI Key: BDQPXVWYFLTETB-UHFFFAOYSA-M
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Description

[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide: is a quaternary ammonium compound with the molecular formula C18H24BrNO and a molecular weight of 350.29326 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide typically involves the reaction of diphenylmethanol with ethylene oxide to form 2-(diphenylmethoxy)ethanol. This intermediate is then reacted with trimethylamine and hydrobromic acid to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide can undergo nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a phase transfer catalyst in organic synthesis.
  • Employed in the preparation of other quaternary ammonium compounds.

Biology:

  • Investigated for its potential antimicrobial properties.
  • Used in studies related to cell membrane permeability.

Medicine:

  • Explored for its potential use in drug delivery systems.
  • Studied for its effects on neurotransmitter release and receptor binding.

Industry:

Mechanism of Action

The mechanism of action of [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide involves its interaction with cell membranes and proteins. The compound can disrupt cell membrane integrity, leading to increased permeability. It can also bind to specific receptors or enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.

    Cetyltrimethylammonium Bromide: Used as a surfactant and in various industrial applications.

Uniqueness:

Properties

CAS No.

31065-89-1

Molecular Formula

C18H24BrNO

Molecular Weight

350.3 g/mol

IUPAC Name

2-benzhydryloxyethyl(trimethyl)azanium;bromide

InChI

InChI=1S/C18H24NO.BrH/c1-19(2,3)14-15-20-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,18H,14-15H2,1-3H3;1H/q+1;/p-1

InChI Key

BDQPXVWYFLTETB-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]

Origin of Product

United States

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